![molecular formula C8H10ClNO B3037058 2-Amino-1-(4-chlorophenyl)-1-ethanol CAS No. 41870-82-0](/img/structure/B3037058.png)
2-Amino-1-(4-chlorophenyl)-1-ethanol
Overview
Description
2-Amino-1-(4-chlorophenyl)-1-ethanol is a chemical compound with the molecular formula C8H10ClNO. It is a white to off-white crystalline powder with a melting point of 92-94°C . This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-(4-chlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)-1-ethanol undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired derivative
Major Products Formed
Oxidation: 2-Amino-1-(4-chlorophenyl)ethanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
2-Amino-1-(4-chlorophenyl)-1-ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of drugs targeting specific biological pathways.
Anti-obesity Agents
Research has indicated that derivatives of this compound can act as anti-obesity agents. Specifically, the compound is noted for its selective action on certain receptors, such as the β3-adrenergic receptor, which plays a role in regulating energy expenditure and lipid metabolism. This selectivity is associated with lower side effects compared to traditional obesity medications .
Antidiabetic Agents
The compound is also being investigated for its potential as an antidiabetic agent. It is believed to influence glucose metabolism and insulin sensitivity, presenting a novel approach to diabetes management without relying on insulin therapy .
Synthesis of Pharmaceutical Intermediates
This compound is integral in synthesizing optically active compounds. The ability to resolve racemic mixtures into their enantiomers is crucial for developing drugs with specific therapeutic effects.
Optical Resolution
Methods for optically resolving racemic this compound have been documented, utilizing techniques such as enzymatic resolution and chromatography. These processes yield high-purity enantiomers that are essential for pharmacological applications .
Microbial Synthesis
Recent studies have explored the use of microorganisms to produce optically active forms of this compound efficiently. Specific strains have been identified that can convert precursors into the desired enantiomers, providing a sustainable approach to synthesis .
Toxicological Studies
While this compound has promising applications, it is crucial to understand its toxicological profile. The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory settings .
Case Study: Synthesis of Anti-obesity Derivatives
A study demonstrated the synthesis of a series of derivatives from this compound, which were evaluated for their efficacy as anti-obesity agents. The derivatives showed varying degrees of activity on β3 receptors, indicating potential for further development into therapeutic agents .
Case Study: Antidiabetic Activity
Another research project focused on the antidiabetic properties of this compound derivatives. In vivo studies revealed that certain derivatives improved insulin sensitivity and glucose uptake in animal models, supporting their potential use in diabetes treatment .
Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis | Potential anti-obesity and antidiabetic properties |
Optical Resolution | Methods for producing pure enantiomers | Use of microorganisms for efficient synthesis |
Toxicology | Harmful if ingested or in contact with skin | Requires careful handling |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone
- 2-Amino-1-(4-chlorophenyl)propan-1-one
- 2-Amino-1-(4-chlorophenyl)butan-1-one
Uniqueness
2-Amino-1-(4-chlorophenyl)-1-ethanol is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Amino-1-(4-chlorophenyl)-1-ethanol, also known by its CAS number 41870-82-0, is a chemical compound characterized by an amino group attached to a carbon atom that is also bonded to a para-chlorophenyl group. Its molecular formula is C₈H₁₀ClNO, and it has a molar mass of approximately 171.6241 g/mol. This compound has garnered interest due to its potential biological activities, particularly its interactions with neurotransmitter receptors and other biological pathways.
- Molecular Formula : C₈H₁₀ClNO
- Molar Mass : 171.6241 g/mol
- Melting Point : 93°C to 96°C
- Classification : Irritant
Synthesis
The synthesis of this compound typically involves the reaction of p-chlorophenethylamine with acetaldehyde under alkaline conditions. This method allows for the introduction of the amino and hydroxyl functional groups onto the aromatic ring, which is crucial for its biological activity.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-1-(3-chlorophenyl)-1-ethanol | Similar backbone but with a meta-chloro substitution | Different pharmacological profile |
2-Amino-1-(phenyl)-1-ethanol | Lacks chlorine substitution; only a phenyl group | Potentially different biological activity |
4-Chloro-beta-hydroxyphenethylamine | Hydroxyl group on the beta position | May exhibit different reactivity due to position |
This table illustrates how variations in structure can lead to differing biological activities and reactivities.
Antimicrobial Activity
While specific studies focusing solely on this compound are scarce, related compounds have shown significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating efficacy that could suggest potential applications for this compound in antimicrobial therapies .
In Silico Studies
Computer-aided prediction models have been employed to estimate the biological activity spectra of compounds similar to this compound. These studies indicate that such compounds may possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAZZJNYDEVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903141 | |
Record name | NoName_3738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41870-82-0 | |
Record name | α-(Aminomethyl)-4-chlorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41870-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-1-(4-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.